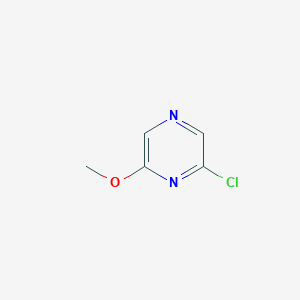
2-Chloro-6-methoxypyrazine
Cat. No. B1588585
Key on ui cas rn:
33332-30-8
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04081542
Procedure details


2,6-Dichloropyrazine (0.067 mole) is treated with a solution of sodium methoxide (0.067 mole) in 100 ml. dry methanol for 1 hour at 25°. The solvent is removed in vacuo and the residue is extracted with boiling hexane extract. 2-Chloro-6-methoxypyrazine crystallizes from the hexane extract. Another recrystallization from isopropanol at -70° gives 2-chloro-6-methoxypyrazine as an oil at room temperature.

Name
sodium methoxide
Quantity
0.067 mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4](Cl)[N:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:10][CH3:9])[N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.067 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0.067 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with boiling hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-Chloro-6-methoxypyrazine crystallizes from the hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Another recrystallization from isopropanol at -70°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CN=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
